2,3,5-trifluoro-4-(4-methyl-1-piperazinyl)-beta-oxo-benzenepropanoic Acid 2,3,5-trifluoro-4-(4-methyl-1-piperazinyl)-beta-oxo-benzenepropanoic Acid
Brand Name: Vulcanchem
CAS No.: 108860-30-6
VCID: VC0041235
InChI: InChI=1S/C16H19F3N2O3/c1-3-24-13(23)9-12(22)10-8-11(17)16(15(19)14(10)18)21-6-4-20(2)5-7-21/h8H,3-7,9H2,1-2H3
SMILES: CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)F)N2CCN(CC2)C)F
Molecular Formula: C14H15F3N2O3
Molecular Weight: 316.28

2,3,5-trifluoro-4-(4-methyl-1-piperazinyl)-beta-oxo-benzenepropanoic Acid

CAS No.: 108860-30-6

Cat. No.: VC0041235

Molecular Formula: C14H15F3N2O3

Molecular Weight: 316.28

* For research use only. Not for human or veterinary use.

2,3,5-trifluoro-4-(4-methyl-1-piperazinyl)-beta-oxo-benzenepropanoic Acid - 108860-30-6

Specification

CAS No. 108860-30-6
Molecular Formula C14H15F3N2O3
Molecular Weight 316.28
IUPAC Name ethyl 3-oxo-3-[2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)phenyl]propanoate
Standard InChI InChI=1S/C16H19F3N2O3/c1-3-24-13(23)9-12(22)10-8-11(17)16(15(19)14(10)18)21-6-4-20(2)5-7-21/h8H,3-7,9H2,1-2H3
Standard InChI Key VZJAPTCJMOOCQM-UHFFFAOYSA-N
SMILES CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)F)N2CCN(CC2)C)F

Introduction

2,3,5-trifluoro-4-(4-methyl-1-piperazinyl)-beta-oxo-benzenepropanoic acid is a synthetic compound belonging to the class of fluorinated aromatic acids. It is notable for its structural complexity and potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This compound is synthesized through a series of reactions involving fluorinated benzene derivatives and piperazine moieties, which are often utilized in drug design due to their ability to enhance pharmacological properties.

Synthesis and Characterization

The synthesis of 2,3,5-trifluoro-4-(4-methyl-1-piperazinyl)-beta-oxo-benzenepropanoic acid typically involves multiple steps, including reactions with fluorinated benzene derivatives and piperazine moieties. Techniques like microwave-assisted synthesis have been reported to enhance reaction efficiency and product yield.

Characterization of this compound often employs advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.

Potential Applications

This compound is of interest in medicinal chemistry due to its potential to target various biological pathways. The fluorination in its structure can enhance binding affinity and selectivity towards target proteins, which is critical for therapeutic efficacy.

Research Findings

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